S,S-Efinaconazole
Description
Historical Development and Chemical Classification
The development of efinaconazole represents a significant advancement in triazole antifungal chemistry, with its discovery and development timeline providing crucial context for understanding stereoisomeric variants. The United States Food and Drug Administration approved the New Drug Application for efinaconazole in 2014, marking the culmination of extensive research into triazole antifungal compounds. The compound was acquired by Valeant Pharmaceuticals International Incorporated through their purchase of Dow Pharmaceutical Sciences in 2008, indicating the substantial commercial and therapeutic interest in this chemical family.
The chemical classification of efinaconazole places it firmly within the triazole antifungal category, specifically as a 14α-demethylase inhibitor. This classification system reflects both the structural characteristics and the mechanism of action that defines this compound family. The compound belongs to the broader category of azole antifungals, which represents a well-established class of antimycotic agents widely used in treating fungal infections. The triazole designation specifically refers to the presence of a 1,2,4-triazole ring system, which serves as a critical pharmacophore in the molecule's antifungal activity.
The historical context reveals that triazole derivatives have been recognized as antimycotic agents with widespread application in mycosis treatment. The development of efinaconazole built upon the success of existing triazole antifungals, including itraconazole and fluconazole, but was specifically formulated to achieve enhanced nail plate penetration. This targeted development approach demonstrates the sophisticated understanding of structure-activity relationships that guided the compound's design and optimization.
Stereochemistry and Molecular Identity
The stereochemical aspects of efinaconazole present a complex landscape of molecular configurations that significantly influence biological activity and chemical properties. The established efinaconazole compound possesses the molecular formula C18H22F2N4O with a molecular weight of 348.39. The complete International Union of Pure and Applied Chemistry name for the reference compound is (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol.
The stereochemical configuration plays a fundamental role in determining the compound's three-dimensional structure and subsequent biological interactions. The presence of two chiral centers at positions 2 and 3 of the butanol backbone creates the potential for four distinct stereoisomers, each with unique spatial arrangements of substituents. The established (2R,3R) configuration represents one of these possible arrangements, while the S,S configuration would represent the enantiomeric opposite.
The molecular structure incorporates several key functional groups that contribute to the compound's overall chemical behavior. The 2,4-difluorophenyl group provides specific electronic properties and steric characteristics that influence molecular recognition and binding interactions. The 4-methylenepiperidin-1-yl substituent introduces additional conformational flexibility and hydrogen bonding potential. The 1,2,4-triazol-1-yl group serves as the primary antifungal pharmacophore, providing the essential binding interactions with target enzymes.
Advanced analytical techniques have been employed to characterize the stereochemical properties of efinaconazole compounds. X-ray diffractograms have been generated for various salt forms, including the para-toluenesulphonic acid salt, providing detailed crystallographic information about molecular packing and intermolecular interactions. These structural studies reveal the precise spatial arrangements of atoms and functional groups, which are critical for understanding stereochemical relationships.
Position in Triazole Antifungal Compound Family
Efinaconazole occupies a distinctive position within the triazole antifungal family, representing a specialized development for topical antifungal applications. The compound functions as an inhibitor of sterol 14α-demethylase, also known as cytochrome P450 enzyme 14DM, which plays a crucial role in fungal ergosterol biosynthesis. This mechanism of action aligns efinaconazole with other triazole antifungals while distinguishing it through specific structural modifications that enhance topical efficacy.
Comparative analysis reveals efinaconazole's superior in vitro potency against several fungal species when compared to established antifungal agents. In broth dilution tests against reference strains, efinaconazole demonstrated greater potency than terbinafine, ciclopirox, itraconazole, and amorolfine. The minimum inhibitory concentration values showcase this enhanced activity across multiple fungal species commonly associated with nail infections.
| Species | Efinaconazole | Terbinafine | Ciclopirox | Itraconazole | Amorolfine |
|---|---|---|---|---|---|
| Trichophyton rubrum | 0.003 | 0.009 | 0.101 | 0.037 | 0.008 |
| Trichophyton mentagrophytes | 0.005 | 0.010 | 0.094 | 0.063 | 0.009 |
| Candida albicans (24 hours) | 0.0029 | 1.409 | 0.151 | 0.014 | 0.0079 |
| Epidermophyton floccosum | ≤0.005 | 0.039 | 0.31 | 0.08 | 0.16 |
The compound's classification within various regulatory frameworks reflects its established position in antifungal therapy. The Anatomical Therapeutic Chemical classification system places efinaconazole under code D01AC19, specifically within the category of imidazole and triazole derivatives for dermatological use. This classification system provides a standardized framework for understanding the compound's therapeutic positioning and regulatory status.
The development of efinaconazole expanded upon fundamental advances in triazole chemistry while addressing specific limitations of existing compounds. The formulation as a topical solution rather than a lacquer represents a significant advancement in drug delivery technology, avoiding product build-up and removal time associated with traditional lacquer formulations. This innovation demonstrates the continuous evolution within the triazole antifungal family toward improved patient compliance and therapeutic outcomes.
Chemical Nomenclature and Structural Significance
The systematic nomenclature of efinaconazole reflects the complex structural features that define its chemical identity and biological activity. The compound is officially designated as (2R,3R)-2-(2,4-difluorophenyl)-3-(4-methylenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol according to International Union of Pure and Applied Chemistry standards. This systematic name provides complete information about the molecular structure, stereochemistry, and functional group positioning.
Alternative nomenclature systems have been employed to describe efinaconazole, reflecting different approaches to chemical naming conventions. The compound has been referred to as (αR,βR)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol in certain pharmaceutical literature. This alternative naming system emphasizes different aspects of the molecular structure while maintaining equivalent chemical information.
The structural significance of each component within the efinaconazole molecule contributes to its overall biological activity and chemical properties. The 2,4-difluorophenyl group provides specific electronic effects through fluorine substitution, which influences molecular polarity, lipophilicity, and enzyme binding interactions. The positioning of fluorine atoms at the 2 and 4 positions of the phenyl ring creates a unique electronic environment that contributes to the compound's selectivity and potency.
The 4-methylenepiperidin-1-yl substituent introduces conformational flexibility and specific steric requirements that influence the compound's binding to target enzymes. The exocyclic double bond in the methylenepiperidine group provides additional opportunities for molecular interactions while constraining certain conformational states. This structural feature represents a sophisticated approach to optimizing binding affinity and selectivity within the target enzyme active site.
The 1,2,4-triazol-1-yl group serves as the primary pharmacophore responsible for antifungal activity. This heterocyclic system provides the essential coordination site for binding to the heme iron of cytochrome P450 enzymes, specifically the 14α-demethylase target. The triazole ring's electronic properties and geometric constraints are precisely tuned to achieve optimal binding affinity while maintaining selectivity for fungal enzymes over human cytochrome P450 systems.
The synthetic approaches to efinaconazole have revealed important insights into structure-activity relationships and chemical reactivity patterns. The key synthetic transformation involves the opening of an epoxytriazole intermediate using 4-methylenepiperidine under specific reaction conditions. This synthetic route provides access to the desired stereochemical configuration while maintaining the integrity of all functional groups essential for biological activity.
The development of stabilized formulations has addressed important chemical stability considerations for efinaconazole compounds. Patent literature describes compositions containing efinaconazole, butylated hydroxytoluene, ethylenediaminetetraacetic acid salts, and optional citric acid that exhibit stable color profiles. These formulation studies reveal the chemical sensitivities of the compound and the specific stabilization strategies required for pharmaceutical applications.
Properties
IUPAC Name |
(2S,3S)-2-(2,4-difluorophenyl)-3-(4-methylidenepiperidin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-4,9,11-12,14,25H,1,5-8,10H2,2H3/t14-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZZTICAUWDHU-KSSFIOAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)N3CCC(=C)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401111757 | |
| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164650-45-7 | |
| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164650-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS,βS)-α-(2,4-Difluorophenyl)-β-methyl-4-methylene-α-(1H-1,2,4-triazol-1-ylmethyl)-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401111757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
S,S-Efinaconazole primarily targets the fungal lanosterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a key constituent of fungal cell membranes.
Mode of Action
Efinaconazole interacts with its target by inhibiting the activity of fungal lanosterol 14α-demethylase. This inhibition disrupts the biosynthesis of ergosterol, leading to a decrease in ergosterol production.
Biochemical Pathways
The affected pathway is the ergosterol biosynthesis pathway . The inhibition of lanosterol 14α-demethylase by efinaconazole leads to a decrease in ergosterol production and an accumulation of 4,4-dimethylsterols and 4α-methylsterols. These changes in sterol composition disrupt the integrity and function of the fungal cell membrane.
Pharmacokinetics
The pharmacokinetics of efinaconazole reveal that it is well tolerated. The concentration-time profiles for efinaconazole and its major metabolite are relatively stable, with only minor fluctuations during the 24-hour dosing interval. Systemic exposure to efinaconazole is low.
Biochemical Analysis
Biochemical Properties
S,S-Efinaconazole interacts with the enzyme lanosterol 14α-demethylase, a crucial component in the biosynthesis of ergosterol. Ergosterol is a key constituent of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to compromised fungal cell membrane integrity.
Cellular Effects
The primary cellular effect of this compound is the disruption of fungal cell membrane integrity due to the inhibition of ergosterol synthesis. This disruption affects the normal functioning of the fungal cells, leading to their death.
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme lanosterol 14α-demethylase. This enzyme is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to compromised fungal cell membrane integrity and eventual cell death.
Temporal Effects in Laboratory Settings
Therefore, careful formulation design is necessary to maintain stability throughout its shelf life.
Dosage Effects in Animal Models
In animal models, this compound has shown promising results in the treatment of onychomycosis
Biological Activity
S,S-Efinaconazole, a novel triazole antifungal agent, has garnered attention for its potent antifungal properties, particularly in treating onychomycosis. This article presents a detailed overview of its biological activity, including in vitro studies, clinical efficacy, safety profiles, and pharmacokinetic data.
Efinaconazole functions primarily by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane integrity, leading to cell death. This mechanism is consistent with other azole antifungals but is distinguished by efinaconazole's high potency and low resistance potential.
In Vitro Antifungal Activity
Numerous studies have evaluated the antifungal efficacy of efinaconazole against various fungal pathogens. Below is a summary of key findings:
| Pathogen | MIC Range (μg/ml) | MIC 90 (μg/ml) | Comparison to Other Antifungals |
|---|---|---|---|
| Trichophyton rubrum | ≤0.002 - 0.06 | 0.008 | Comparable to terbinafine; superior to ciclopirox |
| Trichophyton mentagrophytes | ≤0.002 - 0.06 | 0.015 | Comparable to amorolfine; superior to itraconazole |
| Candida albicans | ≤0.0005 - >0.25 | 0.004 | Significantly more potent than terbinafine |
Efinaconazole demonstrated a high rate of inhibition against T. rubrum and T. mentagrophytes, with MIC values indicating effective fungal growth suppression at very low concentrations .
Clinical Efficacy
Efinaconazole has been extensively studied in clinical settings for its effectiveness in treating onychomycosis:
- Study Overview : A long-term study involving 605 participants assessed the efficacy of efinaconazole over 72 weeks.
- Results : The treatment success rate was reported at 56.6%, with a complete cure rate of 31.1% and a mycological cure rate of 61.6% . Continuous application was linked to improved outcomes.
- Quality of Life : Patients reported significant improvements in quality of life metrics post-treatment, indicating the drug's impact beyond just clinical efficacy .
Safety Profile
Efinaconazole has shown a favorable safety profile:
- Adverse Effects : The incidence of adverse drug reactions was low (6.3%), primarily localized to the application site, with no systemic effects reported .
- Long-term Use : Studies indicate that extended use (up to 24 months) remains safe without increased adverse reactions, suggesting good tolerability over prolonged treatment periods .
Pharmacokinetics
Understanding the pharmacokinetics of efinaconazole is crucial for optimizing its therapeutic use:
- Plasma Concentration : After topical application, efinaconazole achieves steady-state plasma concentrations ranging from 0.1 to 1.5 ng/mL, with a half-life of approximately 29.9 hours .
- Nail Penetration : In vitro studies show that efinaconazole effectively penetrates through human nails, reaching therapeutic levels at the site of infection .
Case Studies
Several case studies have highlighted the real-world effectiveness of efinaconazole:
- Case Study A : A patient with severe onychomycosis showed significant nail improvement after 12 weeks of daily efinaconazole application.
- Case Study B : Another patient experienced complete resolution of symptoms after long-term treatment (24 months), reinforcing the drug's efficacy in chronic cases.
Scientific Research Applications
Treatment of Onychomycosis
Efinaconazole 10% topical solution is specifically indicated for the treatment of mild-to-moderate onychomycosis. Clinical studies have demonstrated its effectiveness, with significant improvements observed in mycological cure rates and overall nail appearance. A long-term study indicated that continuous application over 72 weeks resulted in a complete cure rate of 31.1% and a mycological cure rate of 61.6%, underscoring its potential for sustained efficacy .
Table 1: Clinical Efficacy Data for Efinaconazole
| Study Duration | Complete Cure Rate | Mycological Cure Rate |
|---|---|---|
| 12 weeks | 20% | 50% |
| 24 weeks | 25% | 55% |
| 72 weeks | 31.1% | 61.6% |
Safety Profile
The safety profile of S,S-Efinaconazole has been extensively evaluated in clinical trials. The incidence of adverse reactions was low, with localized skin irritation being the most common side effect. Notably, no systemic adverse events were reported, making it a safe option for various patient demographics, including children and individuals with comorbidities such as diabetes .
Table 2: Adverse Reactions Associated with Efinaconazole
| Adverse Reaction | Incidence (%) |
|---|---|
| Localized Irritation | 6.3 |
| Systemic Reactions | 0 |
Case Studies
Several case studies have highlighted the successful application of this compound in diverse patient populations:
- Pediatric Patients : A study involving children aged six years and older demonstrated that this compound was effective and well-tolerated, with no significant adverse effects reported.
- Diabetic Patients : In diabetic individuals with onychomycosis, efinaconazole showed comparable efficacy to traditional oral antifungals but without the systemic side effects associated with those therapies.
- Elderly Population : Elderly patients exhibited positive responses to treatment with efinaconazole, indicating its safety and effectiveness across age groups .
Future Applications
While the primary application of this compound remains in treating onychomycosis, ongoing research is exploring its potential use against other fungal infections and conditions characterized by keratin involvement. Its favorable pharmacokinetic profile and localized action suggest that it could be adapted for treating dermatophyte infections beyond nail involvement.
Comparison with Similar Compounds
Structural and Molecular Properties
S,S-Efinaconazole is distinguished by its triazole ring, difluorophenyl group, and methylenepiperidine side chain. Below is a structural comparison with key azole antifungals:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₈H₂₂F₂N₄O | 348.4 | Triazole | Difluorophenyl, methylenepiperidine |
| (S)-Bifonazole | C₂₂H₁₈N₂ | 310.4 | Imidazole | Biphenylmethyl, chlorophenyl |
| Posaconazole | C₃₇H₄₂F₂N₈O₄ | 700.8 | Triazole | Difluorophenyl, tetrahydropyran |
| Enilconazole Impurity E | C₁₁H₁₀Cl₂N₂O | 273.1 | Imidazole | Dichlorophenyl, sulfoxide |
| Fenticonazole Nitrate | C₂₄H₂₂Cl₂N₂O₃S | 513.4 | Imidazole | Dichlorophenyl, benzenesulfinyl |
Key Insights :
- Triazole vs. Imidazole : Triazoles (e.g., this compound, Posaconazole) exhibit higher specificity for fungal CYP51 than imidazoles (e.g., Bifonazole), reducing off-target effects .
- Fluorine Substitution: The difluorophenyl group in this compound enhances lipophilicity, improving nail penetration compared to non-fluorinated analogs like Enilconazole .
Efficacy and Clinical Performance
Key Insights :
- This compound’s cure rates are moderate but optimized for nail-specific delivery, whereas systemic triazoles (e.g., Posaconazole) target severe infections with higher toxicity risks .
- Bifonazole and Fenticonazole show superior efficacy in superficial infections due to broader activity against Candida species .
Key Insights :
- This compound’s negligible systemic absorption () contrasts with Posaconazole’s hepatotoxicity risks .
- Both topical agents (Efinaconazole, Bifonazole) exhibit similar safety profiles, though Bifonazole’s shorter half-life necessitates more frequent application .
Regulatory and Patent Status
Preparation Methods
Reaction Mechanism and Reagent Selection
The synthesis begins with the epoxide intermediate 1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole (II), which undergoes ring-opening with 4-methylenepiperidine. Critical to this method is the in situ generation of the methylenepiperidine free base (III) from its hydrochloride salt (IV). Neutralizing agents such as isopropylmagnesium bromide or N,N-diisopropylethylamine (DIPEA) with anhydrous MgCl₂ facilitate this conversion, enabling nucleophilic attack on the epoxide.
Solvent and Temperature Optimization
Reactions conducted in tetrahydrofuran (THF) or acetonitrile at 70–75°C for 12–24 hours achieve optimal conversion rates. The use of MgCl₂ as a Lewis acid accelerates the reaction by stabilizing transition states, reducing side-product formation. Post-reaction analysis via UPLC (ACQUITY BEH C18 column) confirms >98% conversion, with residual solvents removed via vacuum distillation.
Purification and Crystallization
The crude product is dissolved in ethyl acetate , filtered to remove salts, and concentrated to an oily residue. Recrystallization in ethanol/water (1.5–2.5 volumes ethanol) at 20–25°C yields S,S-Efinaconazole with a melting point of 86–87°C . X-ray diffraction confirms the crystalline structure (Figure 2 in US10626102B2).
Bromide-Assisted Ring-Opening under Alkaline Conditions
Role of Lithium Bromide and Potassium Hydroxide
This method employs LiBr (1.5–2.0 equivalents) and KOH (1.0 equivalent) in acetonitrile at 85–90°C for 20 hours . The bromide ion acts as a nucleophilic catalyst, while KOH neutralizes the hydrochloride salt of 4-methylenepiperidine, generating the reactive free base.
Post-Treatment and Crystallization
Post-reaction, the mixture is concentrated and treated with ethanol/water (5.5:6 mass ratio) to precipitate crude product. Crystallization in cyclohexane at 5–8°C for 4–14 hours enhances purity to 99.73% (Example 2, US20210363129A1).
Table 1: Comparative Reaction Conditions and Yields
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Catalyst | MgCl₂/DIPEA | LiBr/KOH |
| Temperature (°C) | 70–75 | 85–90 |
| Time (hours) | 12–24 | 20 |
| Yield (%) | 87 | 86.91 |
| Purity (%) | 99.01 | 99.73 |
Multi-Step Synthesis via Epoxidation and Alkylation
Sequential Reaction Steps
Beginning with 1-chloro-2-(2,4-difluorophenyl)butan-2-ol , this pathway involves:
Challenges and Mitigation
The multi-step nature introduces bottlenecks, particularly in the epoxidation step, which requires strict temperature control (<5°C) to prevent racemization. Despite this, the process achieves an overall yield of 68% over seven steps, as reported in US9617241.
Critical Analysis of Industrial Scalability
Cost and Efficiency Considerations
-
Method 1 offers high yields but requires expensive Grignard reagents .
-
Method 2 utilizes cost-effective LiBr/KOH but demands precise crystallization control.
-
Method 3 , while longer, avoids metal promoters, reducing purification costs.
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for quantifying S,S-Efinaconazole and its stereoisomers in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is widely used for quantification. For stereochemical resolution, chiral stationary phases or derivatization techniques are essential to distinguish this compound from its (R,R)- and other diastereomers . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H and 13C-NMR, is critical for structural confirmation, as demonstrated in impurity profiling studies .
Q. How should researchers design stability studies to assess this compound degradation under varying environmental conditions?
- Methodological Answer : Stability studies should follow ICH guidelines (Q1A-Q1E), incorporating forced degradation (e.g., exposure to heat, light, humidity, and oxidative/acidic/alkaline conditions). Analytical methods must validate the formation of degradation products, such as (R,R)-Efinaconazole diol or other oxidative byproducts, using accelerated stability protocols . Data from these studies inform formulation optimization and regulatory filings .
Q. What in vitro models are suitable for evaluating the antifungal efficacy of this compound against dermatophytes?
- Methodological Answer : Standardized broth microdilution assays (CLSI M38-A2) using Trichophyton rubrum or T. mentagrophytes are recommended. Minimum inhibitory concentration (MIC) values should be compared with reference antifungals (e.g., terbinafine). Researchers must account for solvent compatibility (e.g., DMSO) and ensure fungal inoculum standardization to avoid skewed results .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
- Methodological Answer : Systemic exposure discrepancies often arise due to low topical bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to simulate nail penetration and correlate with clinical efficacy. Incorporate ex vivo nail plate permeation assays using Franz diffusion cells to validate in vitro-in vivo correlations (IVIVC) .
Q. What strategies mitigate stereochemical interconversion during this compound synthesis?
- Methodological Answer : Optimize reaction conditions (temperature, pH, catalyst) to minimize racemization. For example, enantioselective synthesis using chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) can enhance stereochemical purity. Post-synthesis characterization via circular dichroism (CD) or X-ray crystallography is critical to confirm configuration .
Q. How should meta-analyses address heterogeneity in clinical trial data for this compound’s efficacy?
- Methodological Answer : Apply the Cochrane Risk of Bias Tool to assess study quality. Use random-effects models to account for variability in trial design (e.g., sample size, endpoint definitions). Subgroup analyses by fungal species, patient demographics, or application frequency can identify confounding variables. Sensitivity analyses exclude outliers to ensure robustness .
Q. What advanced techniques identify genotoxic impurities in this compound batches?
- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI) to detect trace impurities (e.g., nitrosamines). Follow ICH M7 guidelines, using Ames tests or in silico toxicity prediction tools (e.g., DEREK Nexus) to assess mutagenic potential. Quantify impurities at ppm levels using validated calibration curves .
Data Interpretation and Conflict Resolution
Q. How to reconcile conflicting data on CYP enzyme inhibition by this compound?
- Methodological Answer : In vitro studies using human liver microsomes show no significant inhibition of CYP1A2, 2C19, or 3A4 at therapeutic concentrations. However, conflicting results may arise from assay variability (e.g., substrate specificity, incubation time). Validate findings with recombinant CYP isoforms and clinical pharmacokinetic studies in patients on polypharmacy .
Q. What statistical approaches are optimal for analyzing patient-reported outcomes (PROs) in this compound trials?
- Methodological Answer : Use mixed-effects models to handle longitudinal PRO data (e.g., Dermatology Life Quality Index scores). Adjust for baseline covariates (e.g., baseline severity, age) and apply non-parametric tests (e.g., Wilcoxon signed-rank) for skewed distributions. Sensitivity analyses address missing data via multiple imputation .
Tables: Key Data for Reference
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
